7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a bicyclic pyrido[1,2-a]pyrimidin-4-one core, substituted at position 2 with a sulfanylmethyl group linked to a 4-[(4-fluorophenyl)amino]quinazolin-2-yl moiety. Position 7 is substituted with a chlorine atom, which may enhance electrophilic interactions or metabolic stability.
Properties
IUPAC Name |
7-chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN5OS/c24-14-5-10-20-26-17(11-21(31)30(20)12-14)13-32-23-28-19-4-2-1-3-18(19)22(29-23)27-16-8-6-15(25)7-9-16/h1-12H,13H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJYIIZETHUQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
Introduction of the Quinazoline Moiety: The quinazoline moiety is introduced through a nucleophilic substitution reaction, where a suitable quinazoline derivative reacts with the pyrido[1,2-a]pyrimidin-4-one core.
Attachment of the 4-Fluoroanilino Group: The final step involves the coupling of the 4-fluoroanilino group to the quinazoline moiety, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
Structural Formula
Key Functional Groups:
- Chloro group
- Fluorophenyl amine
- Quinazoline thioether
- Pyrido-pyrimidine scaffold
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. The compound's ability to inhibit EGFR could position it as a candidate for treating various tumors.
Case Study:
A study demonstrated that derivatives of quinazoline effectively inhibited EGFR activity, leading to reduced tumor growth in xenograft models. The compound's structural similarities suggest it may also exhibit these properties .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow for interaction with bacterial enzymes or receptors, potentially leading to bactericidal effects.
Research Findings:
Studies on related compounds have reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, quinazoline derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Neuroprotective Effects
Emerging research suggests that compounds containing the pyrido-pyrimidine framework may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.
Insights:
A review highlighted the neuroprotective properties of certain pyrido-pyrimidines, suggesting mechanisms involving antioxidant activity and modulation of neurotransmitter systems .
Synthesis Example
-
Starting Materials:
- 4-fluorophenylamine
- Quinazoline derivative
- Sulfur-containing reagent
-
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux conditions
-
Outcome:
- Formation of the desired pyrido-pyrimidine compound with high purity.
Mechanism of Action
The mechanism of action of 7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substitution Patterns
The target compound shares the pyrido[1,2-a]pyrimidin-4-one core with several analogues but differs in substituent positioning and functional groups. Key comparisons include:
Table 1: Structural Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations :
- Position 7 Modifications: Chlorine in the target compound may enhance lipophilicity compared to piperazine (e.g., ) or amino groups (e.g., ), affecting solubility and membrane permeability.
- Position 2 Diversity : The quinazolinyl-sulfanylmethyl group in the target compound provides extended conjugation and steric bulk, contrasting with simpler aryl (e.g., 3-fluoro-4-methylphenyl in ) or chlorophenyl groups (e.g., ).
Functional Group Impact on Properties
- Sulfanylmethyl Linkers: The sulfanylmethyl group in the target compound may improve metabolic stability compared to ether or amine linkers seen in analogues (e.g., imidazo[1,2-c]quinazolinones in ). However, sulfhydryl groups can also increase oxidation susceptibility.
- Halogen Effects : The 4-fluorophenyl group in the target compound and 3-fluoro-4-methylphenyl in leverage fluorine’s electronegativity for enhanced dipole interactions. Chlorine at position 7 may contribute to stronger van der Waals interactions than smaller substituents like NH2 .
Biological Activity
The compound 7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound with potential therapeutic applications. Its structure incorporates various pharmacologically active moieties, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrido[1,2-a]pyrimidine core.
- A quinazoline derivative linked via a sulfanyl group.
- A fluorophenyl amine substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinases : The quinazoline moiety is known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are implicated in various cancers. This inhibition can lead to reduced tumor growth and proliferation.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against certain strains of bacteria, potentially through interference with bacterial metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, quinazoline derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may exhibit similar properties due to its structural similarity to known anticancer agents.
Antimicrobial Activity
In vitro studies have demonstrated that compounds containing sulfanyl and quinazoline functionalities possess antimicrobial effects. For example:
- Inhibition Studies : Compounds similar to 7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of quinazoline derivatives found that compounds structurally related to our target exhibited IC50 values below 10 µM against human lung carcinoma cell lines (A549) and breast adenocarcinoma cell lines (MDA-MB-231). The most potent compounds showed efficacy comparable to cisplatin, a standard chemotherapy agent .
Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of similar compounds revealed that they significantly inhibited bacterial growth at concentrations as low as 12.5 µg/mL against Mycobacterium tuberculosis . This suggests potential applications in treating infections resistant to conventional antibiotics.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, and how are reaction conditions optimized?
- Answer : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution (e.g., thiol group coupling) and palladium-catalyzed cross-coupling (). Key steps include:
- Quinazoline core formation : Nitroarene reduction followed by cyclization ().
- Sulfanyl-methyl linkage : Reaction of chloropyrimidine intermediates with thiol-containing precursors ().
- Optimization : Catalytic systems (e.g., Pd/C), temperature (80–120°C), and solvent polarity adjustments (DMF or THF) improve yields ( ). Purification via recrystallization or column chromatography ensures >95% purity ( ).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the quinazoline and pyrido-pyrimidine moieties ( ).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 495.08) ().
- HPLC : Monitors purity (>98%) using C18 columns and acetonitrile/water gradients ( ).
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Answer :
- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication ( ).
- Stability : Accelerated degradation studies under UV light, heat (40°C), and acidic/basic conditions (pH 2–9) over 72 hours ( ).
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data (e.g., IC variations) for this compound?
- Answer : Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) ().
- Compound purity : Impurities >2% (e.g., unreacted intermediates) skew results; validate via HPLC and LC-MS ( ).
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl vs. 3-chlorophenyl substitutions) to isolate structure-activity relationships ().
Q. What computational strategies predict this compound’s binding affinity to kinase targets (e.g., EGFR)?
- Answer :
- Molecular Docking : Use AutoDock Vina with EGFR crystal structures (PDB: 1M17) to model interactions (e.g., hydrogen bonds with Lys721) ().
- MD Simulations : 100-ns trajectories assess stability of the quinazoline core in the ATP-binding pocket ().
- QSAR Models : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with inhibitory potency ().
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Answer :
- Byproduct Analysis : LC-MS detects sulfoxide derivatives (e.g., oxidation of sulfanyl groups) ().
- Degradation Pathways : Acidic hydrolysis cleaves the pyrido-pyrimidine ring; stabilize via pH-controlled storage ( ).
- Process Optimization : Replace air-sensitive steps with inert-atmosphere reactions (N/Ar) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
